SNS-314 甲磺酸盐
描述
SNS-314 Mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C . Aurora kinases are serine/threonine kinases that regulate mitosis of cells. They are associated with the onset and propagation of cancer and over-expressed in various tumor cell lines such as melanoma, ovarian, colon, pancreatic, and breast tumors .
Molecular Structure Analysis
The molecular formula of SNS-314 Mesylate is C19H19ClN6O4S3 . The molecular weight is 527.04 .Physical And Chemical Properties Analysis
SNS-314 Mesylate is a solid substance . It is soluble in DMSO to a concentration of 150 mg/mL . It is insoluble in water and ethanol .科学研究应用
1. Oncology SNS-314 Mesylate is being studied for its potential applications in the field of oncology . It is a potent inhibitor of Aurora kinase, which plays key roles in regulating cell division . Overexpression of Aurora kinases is often observed in various types of cancers .
Application SNS-314 Mesylate has been tested in preclinical models for its ability to inhibit tumor growth . It is currently being tested in Phase 1 clinical trials for the treatment of patients with advanced solid tumors .
Methods of Application In the clinical trial, SNS-314 Mesylate is administered to patients with advanced solid tumors . The study assesses the safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of SNS-314 .
Results The antiproliferative effects of SNS-314 in combination with common chemotherapeutics have been reported in cell culture and xenograft models . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .
2. Combination Therapy in Oncology SNS-314 Mesylate has been studied for its potential use in combination therapy for cancer treatment .
Application The compound has been tested in combination with common chemotherapeutics in cell culture and xenograft models . It has shown additive antiproliferative effects when administered concurrently with commonly used anticancer agents .
Methods of Application In the studies, SNS-314 Mesylate was administered sequentially with chemotherapeutic compounds. The combinations included carboplatin, gemcitabine, 5-FU, daunomycin, and SN-38 . Synergy was observed in combination with gemcitabine, docetaxel, or vincristine .
Results The most profound antiproliferative effects were observed with sequential administration of SNS-314 followed by docetaxel or vincristine . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .
3. Colorectal Carcinoma Treatment SNS-314 Mesylate has been studied for its potential use in the treatment of colorectal carcinoma .
Application The compound has been tested in the HCT116 colorectal carcinoma cell line, with intact or depleted p53 protein levels . It has shown additive antiproliferative effects when administered concurrently with commonly used anticancer agents .
Methods of Application In the studies, SNS-314 Mesylate was administered sequentially with chemotherapeutic compounds. The combinations included carboplatin, gemcitabine, 5-fluorouracil (5-FU), daunomycin, and SN-38 . Synergy was observed in combination with gemcitabine, docetaxel, or vincristine .
Results The most profound antiproliferative effects were observed with sequential administration of SNS-314 followed by docetaxel or vincristine . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .
安全和危害
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCODPVDEFFWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648376 | |
Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SNS-314 Mesylate | |
CAS RN |
1146618-41-8 | |
Record name | SNS-314 Mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNS-314 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。